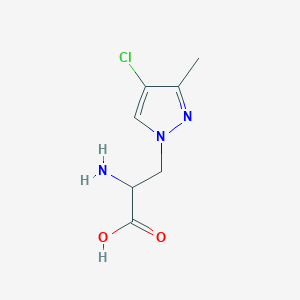
2-Bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a synthetic organic compound with the molecular formula C11H13BrO2S. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, substituted with a bromine atom and a carboxylic acid group. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid typically involves multiple steps:
Formation of the Benzothiophene Core: The initial step involves the construction of the benzothiophene ring system. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often involving the use of carbon dioxide or carboxylating reagents under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide may be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzothiophenes, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological pathways and as a building block for bioactive molecules.
Medicine: It may be explored for its potential therapeutic properties or as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound can be utilized in the development of new materials, such as polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways involved can vary and are often the subject of detailed mechanistic studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,6-Dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid: Lacks the bromine atom, which may affect its reactivity and applications.
2-Chloro-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
2-Bromo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid: Lacks the dimethyl groups, which can influence its steric and electronic properties.
Uniqueness
The presence of both the bromine atom and the carboxylic acid group in 2-Bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid makes it a unique compound with specific reactivity and potential applications. The bromine atom provides a handle for further functionalization, while the carboxylic acid group offers opportunities for forming various derivatives.
Eigenschaften
Molekularformel |
C11H13BrO2S |
|---|---|
Molekulargewicht |
289.19 g/mol |
IUPAC-Name |
2-bromo-6,6-dimethyl-5,7-dihydro-4H-1-benzothiophene-3-carboxylic acid |
InChI |
InChI=1S/C11H13BrO2S/c1-11(2)4-3-6-7(5-11)15-9(12)8(6)10(13)14/h3-5H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
LCSSYYOFTFBDBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC2=C(C1)SC(=C2C(=O)O)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


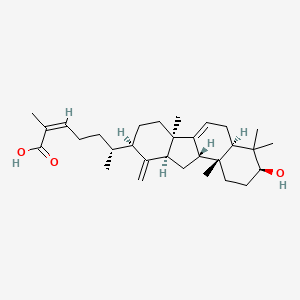

![2-[Benzyl(2-hydroxyethyl)amino]-1-(4-methylphenyl)ethan-1-one](/img/structure/B13070921.png)
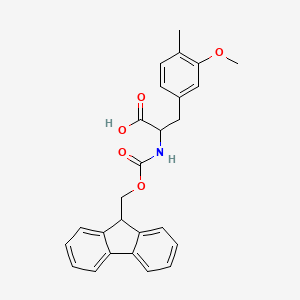
![tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B13070924.png)

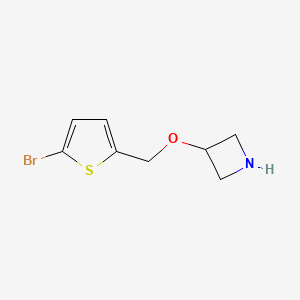
![8-Cyclopropyl-2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepin-5-one](/img/structure/B13070936.png)

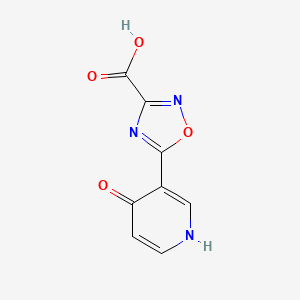
![4-Nitro-N-[(1,2,3,6-tetrahydropyridin-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B13070949.png)
![4-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13070959.png)
